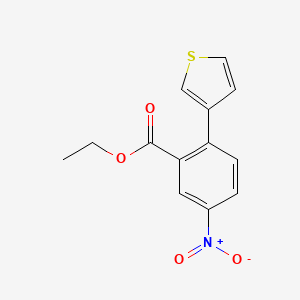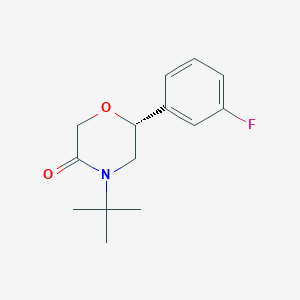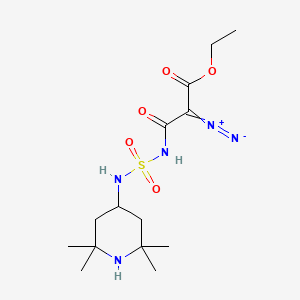
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It features a benzoate ester group, a nitro group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(thiophen-3-yl)benzoate typically involves the esterification of 5-nitro-2-(thiophen-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Ethyl 5-amino-2-(thiophen-3-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-2-(thiophen-3-yl)sulfoxide or sulfone benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer activities, contributing to the discovery of new therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 5-nitro-2-(thiophen-3-yl)benzoate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can be compared with other nitrobenzoates and thiophene-containing compounds:
Ethyl 5-nitrobenzoate: Lacks the thiophene ring, resulting in different electronic properties and biological activities.
Ethyl 2-(thiophen-3-yl)benzoate:
Ethyl 5-amino-2-(thiophen-3-yl)benzoate: The amino group provides different chemical reactivity and biological properties compared to the nitro group.
The uniqueness of this compound lies in the combination of the nitro group and thiophene ring, which imparts distinct electronic and steric characteristics, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
919087-91-5 |
|---|---|
Molekularformel |
C13H11NO4S |
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
ethyl 5-nitro-2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-10(14(16)17)3-4-11(12)9-5-6-19-8-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZDCWHMIDJQYHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B15171183.png)
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B15171202.png)

![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B15171207.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)
![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)
![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)

![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)

